N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide
Overview
Description
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl piperidine intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 4-propoxybenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The furan and piperidine rings can also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring and has been studied for its anticancer properties.
4-Propoxybenzenesulfonamide: Contains the sulfonamide group and is used in various medicinal applications.
Uniqueness
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the furan and piperidine rings, along with the sulfonamide group, allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-propoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-2-13-25-18-5-7-20(8-6-18)27(23,24)21-15-17-9-11-22(12-10-17)16-19-4-3-14-26-19/h3-8,14,17,21H,2,9-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWHEKMPRQVLRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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